molecular formula C20H13ClF3N3O4S B2543213 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 867041-29-0

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2543213
CAS No.: 867041-29-0
M. Wt: 483.85
InChI Key: JHDLBPQALBEONX-DHDCSXOGSA-N
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Description

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a chlorophenyl group, and a trifluoromethylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the chlorophenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include thionyl chloride, trifluoromethylbenzene, and chlorophenyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5Z)-5-{[(4-BROMOPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
  • **2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Uniqueness

The unique combination of the chlorophenyl and trifluoromethylphenyl groups in 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE imparts distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4S/c21-12-4-6-13(7-5-12)25-16(28)9-15-18(30)27(19(31)32-15)10-17(29)26-14-3-1-2-11(8-14)20(22,23)24/h1-9H,10H2,(H,25,28)(H,26,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDLBPQALBEONX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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